molecular formula C₇H₁₈NO₇P B124862 Fosfomycintrometamol CAS No. 78964-85-9

Fosfomycintrometamol

Katalognummer B124862
CAS-Nummer: 78964-85-9
Molekulargewicht: 259.19 g/mol
InChI-Schlüssel: QZJIMDIBFFHQDW-LMLSDSMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosfomycintrometamol, also known as Fosfomycin, is an antibiotic that fights infection caused by bacteria . It is used to treat bladder infections .


Synthesis Analysis

Fosfomycin is a small broad-spectrum molecule that effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA in both Gram-positive and Gram-negative bacteria . It has been approved for clinical use in the treatment of urinary tract bacterial infections in many countries for several decades .


Molecular Structure Analysis

Fosfomycin is a relatively small hydrophilic agent with negligible serum protein binding . It is excreted unchanged in urine, achieving high concentrations for a prolonged period .


Chemical Reactions Analysis

Fosfomycin is a phosphonic acid derivative that inhibits bacterial wall synthesis (bactericidal) by inactivating the enzyme, pyruvyl transferase, which is critical in the synthesis of cell walls by bacteria .


Physical And Chemical Properties Analysis

Fosfomycin trometamol is 2-amino-2-(hydroxymethyl)propane-1,3-diol; [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, with a molecular weight of 259.15 g/mol, the pKa values of strongest basic of 1.25 and 4.3 of the strongest acidic group, and high water solubility of about 47 mg/mL, and Log p-value of 0.75 .

Wissenschaftliche Forschungsanwendungen

  • Antibacterial Treatment

    • Field : Medical Microbiology
    • Application : Fosfomycin is a broad-spectrum antibiotic with both in vivo and in vitro activity against a wide range of bacteria, including multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) bacteria . It effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria .
    • Method : Fosfomycin is administered orally or intravenously. The oral bioavailability of fosfomycin tromethamine is less than 50%; therefore, oral administration of fosfomycin tromethamine is approved only as a 3-gram one-time dose for treating urinary tract infections .
    • Results : Fosfomycin has been approved for clinical use in the treatment of urinary tract bacterial infections in many countries for several decades . Its potential use for difficult-to-treat bacterial infections has become promising, and fosfomycin has become an ideal candidate for the effective treatment of bacterial infections caused by multidrug-resistant isolates, especially in combination with other therapeutic drugs .
  • Treatment of Infections in Various Tissues

    • Field : Pharmacology
    • Application : Due to its high tissue penetration, fosfomycin may be used in a broad range of tissues and targets, including the central nervous system (CNS), soft tissue, bone, lungs, and abscess fluid .
    • Method : Fosfomycin is administered orally or intravenously, depending on the severity and location of the infection .
    • Results : Fosfomycin has shown effectiveness in treating infections in various tissues due to its extensive tissue penetration .
  • Treatment of Prostate Infections

    • Field : Urology
    • Application : Fosfomycin has been occasionally used for treating prostate infections .
    • Method : Fosfomycin is generally taken by mouth .
    • Results : While specific results vary, fosfomycin has shown effectiveness in treating prostate infections .
  • Potential Use in Agriculture

    • Field : Agriculture
    • Application : Given the current commercial use of phosphonate in medicine and agriculture, fosfomycin could potentially be used in agriculture .
    • Method : The method of application in agriculture would depend on the specific use case .
    • Results : The results of fosfomycin’s use in agriculture are not well-documented and would require further research .
  • Treatment of Complicated Urinary Tract Infections (UTIs) and Acute Pyelonephritis

    • Field : Urology
    • Application : Fosfomycin can be used as an efficacious treatment for both UTIs and complicated UTIs including acute pyelonephritis .
    • Method : The standard regimen for complicated UTIs is an oral 3 g dose administered once every 48 or 72 hours for a total of 3 doses or a 6 g dose every 8 hours for 7–14 days when fosfomycin is given in IV form .
    • Results : Fosfomycin has shown effectiveness in treating complicated UTIs and acute pyelonephritis .
  • Treatment of Various Infections in Different Body Sites

    • Field : Clinical Infectious Diseases
    • Application : Fosfomycin has been used to treat various gram-positive and gram-negative infections of various body sites, including pneumonia and other respiratory infections; osteomyelitis; meningitis; ear, nose, and throat infections; surgical infections; obstetric and gynecological infections; arthritis; septicemia; peritonitis; cervical lymphadenitis; eye infections; diabetic foot infections; and typhoid fever .
    • Method : Fosfomycin is generally taken by mouth or administered intravenously, depending on the severity and location of the infection .
    • Results : Of 1604 patients with various infections being treated with fosfomycin alone or in combination with other antibiotics, cure was achieved in 1302 (81.1%) of the patients, and improvement was noted in 47 (2.9%) .

Safety And Hazards

Fosfomycin Tromethamine may cause serious side effects. Call your doctor at once if you have: diarrhea that is watery or bloody; or new or worsening bladder symptoms (burning, painful urination) . Common side effects of Fosfomycin Tromethamine may include: nausea, upset stomach, stomach pain, diarrhea; headache, dizziness; weakness; rash; sore throat, runny nose; back pain; or menstrual pain, vaginal itching or discharge .

Zukünftige Richtungen

Based on published PK parameters, PK/PD simulations have been performed for several multiple-dose regimens, which might lead to the future use of fosfomycin for treating complicated infections with multidrug-resistant bacteria . Because essential pharmacological information and knowledge regarding mechanisms of resistance are currently limited and/or controversial, further studies are urgently needed .

Eigenschaften

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJIMDIBFFHQDW-LMLSDSMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000165
Record name (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosfomycin tromethamine

CAS RN

78964-85-9
Record name Fosfomycin tromethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78964-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-cis)-(3-methyloxiranyl)phosphonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFOMYCIN TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FXW6U30GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfomycintrometamol
Reactant of Route 2
Fosfomycintrometamol
Reactant of Route 3
Fosfomycintrometamol
Reactant of Route 4
Fosfomycintrometamol
Reactant of Route 5
Fosfomycintrometamol
Reactant of Route 6
Fosfomycintrometamol

Citations

For This Compound
66
Citations
C Slekovec, J Leroy, N Vernaz-Hegi, JP Faller… - International journal of …, 2012 - Springer
Background Fluoroquinolones are frequently prescribed for non complicated urinary tract infection treatments and have a negative ecological impact. We aimed to substitute them by …
Number of citations: 50 link.springer.com
E Velasco, I Noll, W Espelage, A Ziegelmann, G Krause… - 2012 - edoc.rki.de
Background: In view of the currently increasing rates of antibiotic resistance, we studied the factors that affect the prescribing of specific antibiotics for uncomplicated cystitis in outpatient …
Number of citations: 0 edoc.rki.de
E Kisa, MU Altug, OA Gurbuz, H Ozdemir - International braz j urol, 2017 - SciELO Brasil
… Efficacy and safety of fosfomycintrometamol in the prophylaxis for transrectal prostate biopsy… Efficacy and safety of fosfomycintrometamol in the prophylaxis for transrectal prostate biopsy…
Number of citations: 14 www.scielo.br
WV Kern - Arzneiverordnungs-Report 2018, 2018 - Springer
… FosfomycinTrometamol als orale Form hat auf grund der bakteriellen Resistenzentwicklung bei HarnwegsE.coli Bedeutung erlangt. Bei unkompli zierten Harnwegsinfektionen gilt die …
Number of citations: 4 link.springer.com
A Karami - 2015 - wjpr.s3.ap-south-1.amazonaws.com
Introduction: Urinary tract infection (UTI) is one of the most prevalent bacterial infections. Wide ranges of antibiotics are used for treatment of UTI. Studies revealed that the antimicrobial …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
P Gopichand, G Agarwal, M Natarajan… - Infection and drug …, 2019 - Taylor & Francis
Background Rising rates of resistance to antimicrobial drugs among Enterobacteriaceae limit the choice of therapeutic agents to treat urinary tract infections. In this context we assessed …
Number of citations: 27 www.tandfonline.com
FME Wagenlehner, KG Naber - Expert Review of Anti-infective …, 2004 - Taylor & Francis
Bacterial urinary tract infections (UTIs) frequently occur in the outpatient as well as in the nosocomial setting. The stratification into uncomplicated and complicated UTIs has proven to be …
Number of citations: 23 www.tandfonline.com
S Essafi, M Abid, S Rouis, AO Letaief - 2023 - intechopen.com
Cystitis is a very common infection of the lower urinary tract. Women are typically affected, and more than 30 percent will experience at least one episode of cystitis in their lifetime. The …
Number of citations: 2 www.intechopen.com
FME Wagenlehner, KG Naber - Anti-Infective Agents in …, 2006 - ingentaconnect.com
Bacterial urinary tract infections (UTIs) are frequently found in the outpatient as well as in the nosocomial setting. The bacterial UTIs can be stratified into uncomplicated and complicated …
Number of citations: 2 www.ingentaconnect.com
FME Wagenlehner, W Weidner… - Expert Opinion on …, 2005 - Taylor & Francis
Bacterial urinary tract infections (UTIs) are frequent infections in the outpatient as well as in the nosocomial setting. The stratification into uncomplicated and complicated UTIs has …
Number of citations: 33 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.